1,4-Naphthalenedione, 2-(1-oxobutyl)-
Description
Contextualization within the Naphthoquinone Chemical Class
Naphthoquinones are a class of organic compounds structurally derived from naphthalene (B1677914). nih.gov They are characterized by a naphthalene core with two carbonyl groups, with 1,4-naphthoquinones having these groups in the 1 and 4 positions. This arrangement results in a highly conjugated system that is a key feature of their chemical reactivity and biological activity.
Naphthoquinones are widely distributed in nature, being found in various plants, fungi, and bacteria. nih.gov They play a role in the defense mechanisms of these organisms. nih.gov The 1,4-naphthoquinone (B94277) scaffold is a common structural element in a variety of biochemical systems and is involved in electron transport processes. nih.gov
The versatility of the 1,4-naphthoquinone core allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse properties. The introduction of different functional groups onto the naphthoquinone ring can significantly modulate its electronic properties and, consequently, its biological activity. researchgate.net
Overview of Historical and Contemporary Research Significance in Synthetic Organic Chemistry
Historically, research on 1,4-naphthoquinones has been driven by their presence in natural products with notable biological activities. The synthesis of these natural products and their analogs has been a long-standing focus in organic chemistry.
In contemporary research, 1,4-naphthoquinones continue to be a focal point for the development of new synthetic methodologies. rsc.org The reactivity of the naphthoquinone core makes it a valuable building block for the synthesis of more complex molecules. For instance, 2-acyl-1,4-naphthoquinones are considered valuable precursors for a variety of natural and synthetic compounds. nih.gov
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the synthesis of 1,4-naphthoquinone derivatives. This includes the use of novel catalysts and reaction conditions to achieve high yields and selectivity. nih.gov The photochemical acylation of 1,4-naphthoquinone represents one such modern approach to synthesize 2-acyl derivatives like 2-butanoyl-1,4-naphthoquinone. mdpi.com
Fundamental Structural Elements and Their Influence on Reactivity in Naphthoquinone Derivatives
The reactivity of 1,4-naphthoquinone derivatives is primarily governed by the electrophilic nature of the quinone ring and the presence of carbonyl groups. The conjugated system allows for both addition and substitution reactions.
The introduction of an acyl group, such as the 1-oxobutyl group in 1,4-Naphthalenedione, 2-(1-oxobutyl)-, at the 2-position further influences the reactivity of the molecule. Acylquinones are known to be highly reactive towards nucleophiles due to the presence of multiple electrophilic centers: the quinone ring and the carbonyl group of the acyl substituent. nih.gov
The electron-withdrawing nature of the acyl group enhances the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to build molecular complexity. The stereoelectronic nature of the acyl substituent has a strong influence on the nucleophilic attack of amines on the naphthoquinone core. nih.gov
The redox properties of the 1,4-naphthoquinone core are also a key aspect of its reactivity and biological activity. The ability to accept electrons and participate in redox cycling is a fundamental characteristic of this class of compounds. nih.gov
Detailed Research Findings
Recent research has explored the synthesis of 2-acyl-1,4-naphthoquinones, including 2-butanoyl-1,4-naphthoquinone, through photochemical methods. A study on the photoacylation of 1,4-naphthoquinone with various aldehydes under continuous-flow conditions demonstrated the synthesis of 2-butanoyl-1,4-naphthoquinone. mdpi.com
| Reactants | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 1,4-Naphthoquinone, Butanal | Pyrex-filtered UVB light, Acetone (B3395972) (photosensitizer and solvent), Continuous-flow reactor | 2-Butanoyl-1,4-naphthohydroquinone | Good |
| 2-Butanoyl-1,4-naphthohydroquinone | In-line oxidation | 2-Butanoyl-1,4-naphthoquinone | - |
While direct and extensive biological studies on 1,4-Naphthalenedione, 2-(1-oxobutyl)- are not widely reported in the available literature, research on closely related 2-acyl-1,4-naphthoquinones suggests potential areas of biological activity. For instance, various 2-acyl-3-aminophenyl-1,4-naphthoquinones have been synthesized and evaluated for their in vitro antiproliferative properties on human cancer cell lines. nih.gov These studies indicate that the acyl group plays a significant role in the cytotoxic activity of these compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
65781-70-6 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-butanoylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O3/c1-2-5-12(15)11-8-13(16)9-6-3-4-7-10(9)14(11)17/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
WZXBVRYWHKVQON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations
Photochemical Reactions and Mechanistic Pathways
Naphthoquinones are known for their rich photochemistry, driven by the favorable photophysical properties of the quinone ring. mdpi.com These compounds can undergo a variety of photochemical transformations upon absorption of light. mdpi.com
Photolysis of Naphthoquinone Derivatives: Excited States and Quantum Yield Investigations
The photolysis of 1,4-naphthoquinone (B94277) derivatives is initiated by the absorption of light, promoting the molecule to an excited state. The lowest excited states of p-quinones are typically singlet and triplet states of the n,π* and π,π* type. mdpi.comresearchgate.net For many naphthoquinones, the triplet state is the reactive species in photochemical reactions. nih.govnih.govresearchgate.net This triplet state can be populated through intersystem crossing from the initially formed excited singlet state.
Studies on various 1,4-naphthoquinone derivatives have identified the formation of triplet states and semiquinone radicals as key intermediates upon laser flash photolysis. nih.govresearchgate.net The nature and lifetime of these excited states are sensitive to the substituents on the quinone ring and the polarity of the solvent. mdpi.com
Intramolecular and Intermolecular Photocyclization Mechanisms
Naphthoquinones can participate in both intramolecular and intermolecular photocyclization reactions. The most common type is the [2+2]-photocycloaddition with alkenes, cycloalkenes, and alkynes. mdpi.com Depending on the specific substrates and reaction conditions, these additions can yield cyclobutane (B1203170) or spiro-oxetane photoproducts. mdpi.com
Intermolecular Photocycloaddition: The reaction of 1,4-naphthoquinone with various alkenes, such as styrene (B11656) or cyclohexene, upon irradiation typically yields cyclobutane adducts. mdpi.com The chemoselectivity of these reactions (i.e., formation of cyclobutane vs. oxetane) can be dependent on the solvent, as the solvent polarity can affect the energy levels of the (n,π) and (π,π) excited states of the naphthoquinone. mdpi.com
Intramolecular Photocyclization: When a naphthoquinone possesses a suitable unsaturated side chain, intramolecular cyclization can occur. For example, photoirradiation of certain substituted 1,2-naphthoquinones can lead to the formation of an oxacycle through an intramolecular redox reaction, effectively functionalizing a C-H bond proximal to the excited carbonyl group. nih.gov Similarly, some vinylbenzo-1,4-quinones undergo intramolecular cyclization to afford benzofuranol derivatives. electronicsandbooks.com
Mechanistic Insights into Photoacylation Reactions
The synthesis of 2-(1-oxobutyl)-1,4-naphthalenedione can be achieved through the photoacylation of 1,4-naphthoquinone with butyraldehyde (B50154). mdpi.comresearchgate.net This reaction, often termed a "photo-Friedel-Crafts acylation," is a direct method for creating acylated 1,4-hydroquinones from readily available starting materials. mdpi.commdpi.com
The mechanism involves the photochemical excitation of 1,4-naphthoquinone to its triplet state. This excited state then abstracts a hydrogen atom from the aldehyde, generating a radical pair consisting of a semiquinone radical and an acyl radical. Subsequent combination of these radicals and tautomerization yields the acylated 1,4-naphthohydroquinone product, 2-butanoyl-1,4-naphthohydroquinone. researchgate.net This hydroquinone (B1673460) can then be oxidized in a separate step, often using an oxidizing agent like silver(I) oxide, to yield the final product, 2-butanoyl-1,4-naphthoquinone. mdpi.commdpi.com
The photoacylation of 1,4-naphthoquinone with butyraldehyde has been optimized under continuous-flow conditions. mdpi.com This approach offers advantages over traditional batch methods by providing better light penetration and reducing reaction times.
| Entry | Solvent | Residence Time (min) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile (B52724) | 25 | 82 | 70 |
| 2 | Acetonitrile | 50 | 87 | 78 |
| 3 | Acetonitrile | 70 | 90 | 86 |
| 4 | Acetonitrile | 100 | 92 | 90 |
| 5 | Acetone (B3395972) | 70 | 96 | 88 |
| 6 | Chloroform | 70 | 95 | 90 |
Redox Processes and Electrophilic Reactivity
The biological and chemical activities of naphthoquinones are closely linked to their redox properties and their ability to act as electrophiles. nih.gov
Quinone-Hydroquinone Redox Cycling and Electron Transfer Mechanisms
A key feature of naphthoquinones is their ability to undergo redox cycling. researchgate.net The quinone moiety can accept one or two electrons to form radical anions (semiquinone) and dianions (hydroquinone), respectively. nih.gov
One-Electron Reduction: Oxidized naphthoquinones can undergo a one-electron reduction, often catalyzed by enzymes like cytochrome P450 reductase, to form a semiquinone radical. mdpi.com
Two-Electron Reduction: Alternatively, a two-electron reduction can occur, catalyzed by enzymes such as DT-diaphorase, to directly form the hydroquinone. mdpi.com
These reduced species, the semiquinone and hydroquinone, can be re-oxidized by molecular oxygen back to the parent quinone. mdpi.com This process transfers electrons to oxygen, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂). mdpi.commdpi.com This continuous cycle of reduction and re-oxidation is known as redox cycling. nih.govresearchgate.net This electron-accepting capability is a fundamental aspect of the cytotoxicity of some quinone derivatives. nih.gov The ability of excited naphthoquinones to participate in electron transfer is also evident in their photosensitizing effects, where they can oxidize other molecules by abstracting an electron. nih.gov
Role of Naphthoquinones as Electrophilic Species and Michael Acceptors
The naphthoquinone scaffold is an electrophilic structure. mdpi.com Specifically, the α,β-unsaturated ketone system within the quinone ring makes it susceptible to nucleophilic attack. nih.gov Naphthoquinones with an unsubstituted carbon in the quinone ring can act as powerful electrophiles, forming covalent bonds with cellular nucleophiles like the thiol groups in proteins (e.g., cysteine residues) or glutathione (B108866). researchgate.netmdpi.com
This reactivity is characteristic of a Michael-type conjugate addition. nih.govnih.gov The presence of the electron-withdrawing acyl group at the 2-position in 2-(1-oxobutyl)-1,4-naphthalenedione further enhances the electrophilicity of the C-3 position, making it highly susceptible to attack by nucleophiles. nih.govmdpi.com The initial step is typically a 1,4-addition of the nucleophile to the conjugated system, which leads to the formation of a hydroquinone adduct. nih.govacs.org This adduct can then be oxidized back to the quinone form. nih.gov This ability to act as a Michael acceptor is a crucial mechanism through which naphthoquinones interact with biological macromolecules. mdpi.com
Specific Reaction Pathways
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that plays a significant role in the synthesis of complex naphthoquinone derivatives, rather than the formation of the simple 2-acyl-1,4-naphthoquinone core itself. The reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. In the context of naphthoquinone chemistry, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) is a common starting material that leverages this reaction.
In multi-component reactions, lawsone can react with an aldehyde in the first step via a Knoevenagel condensation. researchgate.net This process, often catalyzed by an acid or base, results in the formation of a highly reactive Knoevenagel adduct. This intermediate is an electrophilic α,β-unsaturated system that is primed for subsequent reactions.
For instance, in a three-component synthesis, the Knoevenagel adduct formed from lawsone and an aromatic aldehyde can undergo a Michael-type nucleophilic attack by another reagent, such as a carbamate. researchgate.net This is followed by an intramolecular cyclization and dehydration to yield complex, fused heterocyclic systems. researchgate.net This sequential Knoevenagel condensation/Michael addition/cyclization pathway is a powerful strategy for building molecular diversity on the naphthoquinone scaffold. nih.gov
| Reactant 1 | Reactant 2 | Key Intermediate | Final Product Type | Reaction Sequence |
|---|---|---|---|---|
| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Aromatic Aldehyde | Knoevenagel Adduct | Fused Heterocycles (e.g., Naphtho-oxazines) | 1. Knoevenagel Condensation 2. Michael Addition 3. Intramolecular Cyclization |
The construction of the fundamental 1,4-naphthoquinone ring system often relies on key cyclization and dehydration (or oxidative dehydrogenation) steps. One of the most prominent methods for this is the Diels-Alder reaction. scirp.orgrsc.org This powerful cycloaddition provides an efficient route to the bicyclic core of naphthoquinones.
In a typical sequence, a 1,4-benzoquinone (B44022) (dienophile) reacts with a suitable 1,3-diene via a [4+2] cycloaddition to form a bicyclic adduct. scirp.orgrsc.org This initial cyclization step creates the core carbon framework. The resulting adduct is often not aromatic and requires a subsequent oxidation step to yield the final naphthoquinone. This oxidation step effectively serves as a dehydration sequence, as it involves the removal of hydrogen atoms to introduce conjugation and form the stable aromatic quinone system. This process can be achieved using various oxidizing agents or catalyzed by enzymes like laccase for a greener synthesis. rsc.org
Acid-catalyzed cascade cyclizations of specifically designed precursors, such as benzannulated enediynyl alcohols, also represent a pathway to the naphthoquinone framework, highlighting the importance of cyclization events in their synthesis. nih.gov
While 1,4-naphthalenedione, 2-(1-oxobutyl)- itself does not possess a hetero-ring, its derivatives can be elaborated into fused heterocyclic systems which can then undergo further transformations. These transformations can sometimes involve the opening or rearrangement of the fused hetero-ring.
For example, in the synthesis of certain furonaphthoquinones, a proposed mechanism involves a nucleophilic displacement reaction where an oxygen atom from a dihydrofuran ring participates, leading to a structural rearrangement. rsc.org Another documented transformation is the acid-catalyzed isomerization of naphtho[1,2-b]furan-4,5-diones (orthoquinones) into the more stable naphtho[2,3-b]furan-4,9-diones (paraquinones). This isomerization inherently requires a significant structural reorganization that implies a transient opening and re-closing of the furan (B31954) ring to achieve the thermodynamically favored isomer. rsc.org Such rearrangements are crucial for accessing specific isomers of complex, biologically active naphthoquinone derivatives.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution NMR spectroscopy is a cornerstone for elucidating the chemical structure of 1,4-Naphthalenedione, 2-(1-oxobutyl)- by mapping its carbon and hydrogen framework.
¹H NMR Analysis: The proton NMR spectrum provides distinct signals for the aromatic, quinoid, and aliphatic protons within the molecule. The aromatic protons of the naphthoquinone ring typically appear as a complex multiplet in the downfield region, characteristic of substituted naphthalene (B1677914) systems. A key feature is the singlet corresponding to the lone proton on the quinoid ring. The aliphatic protons of the 1-oxobutyl side chain are observed further upfield, with chemical shifts and splitting patterns that confirm their connectivity.
Table 1: ¹H NMR Chemical Shift Data for 1,4-Naphthalenedione, 2-(1-oxobutyl)- in CDCl₃| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 8.10 | dd | 8.9 | 1H | Aromatic Proton (CHarom) |
| 7.83–7.75 | m | 3H | Aromatic Protons (CHarom) | |
| 7.07 | s | 1H | Quinoid Proton (CHquin) | |
| 2.92 | t | 7.3 | 2H | Methylene (B1212753) Protons (-CO-CH₂-) |
| 1.72 | sxt | 7.3 | 2H | Methylene Protons (-CH₂-CH₂-) |
| 0.99 | t | 7.3 | 3H | Methyl Protons (-CH₃) |
¹³C NMR Analysis: While specific ¹³C NMR data for the title compound is not detailed in the provided sources, analysis of the closely related compound, 2-hydroxy-3-(3-oxobutyl)naphthalene-1,4-dione, offers valuable insight into the expected chemical shifts. The spectrum is characterized by signals for three distinct carbonyl carbons: two from the naphthoquinone core and one from the oxobutyl side chain. The aromatic and quinoid carbons resonate in the typical range for such systems.
Table 2: ¹³C NMR Chemical Shift Data for the related compound 2-hydroxy-3-(3-oxobutyl)naphthalene-1,4-dione in CDCl₃| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 208.5 | Side Chain Carbonyl (C=O) |
| 184.5 | Quinone Carbonyl (C=O) |
| 181.0 | Quinone Carbonyl (C=O) |
| 153.5 | Aromatic/Quinoid Carbons |
| 132.7 | Aromatic/Quinoid Carbons |
| 129.4 | Aromatic/Quinoid Carbons |
| 122.7 | Aromatic/Quinoid Carbons |
Two-dimensional NMR techniques like COSY and HSQC would further confirm these assignments by establishing proton-proton and proton-carbon correlations, respectively. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and deduce the structure of a compound through analysis of its fragmentation patterns. For 1,4-Naphthalenedione, 2-(1-oxobutyl)-, with a molecular formula of C₁₄H₁₂O₃, the expected exact mass of the molecular ion [M]⁺ is approximately 228.0786 g/mol .
While specific experimental mass spectra for this compound were not found, the fragmentation pathways can be predicted based on the behavior of related naphthoquinones. Under techniques like electrospray ionization (ESI), the molecule would likely be observed as a protonated species [M+H]⁺. researchgate.netnist.gov The subsequent fragmentation in tandem MS (MS/MS) would be dominated by cleavages within the 1-oxobutyl side chain and characteristic losses from the naphthoquinone core.
Predicted Fragmentation Pathways:
Alpha-Cleavage: A primary fragmentation event would be the cleavage of the C-C bond adjacent to the side-chain carbonyl group (α-cleavage), leading to the loss of a propyl radical (•C₃H₇) and formation of a stable acylium ion, or the loss of the entire butyryl group.
McLafferty Rearrangement: If a gamma-hydrogen is available on the side chain, a McLafferty rearrangement could occur, leading to the neutral loss of propene (C₃H₆).
Core Fragmentation: The naphthoquinone ring itself can undergo fragmentation, typically involving the sequential loss of carbon monoxide (CO) molecules, a process characteristic of quinone systems. The parent 1,4-naphthoquinone (B94277) often undergoes a retro-Diels-Alder reaction.
Studies on 2-acylamino-1,4-naphthoquinones and hydroxyalkylamino-1,4-naphthoquinones confirm that fragmentation is highly dependent on the structure of the substituent side chain. researchgate.netnist.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) Spectroscopy: The IR spectrum of 1,4-Naphthalenedione, 2-(1-oxobutyl)- is dominated by strong absorption bands corresponding to its three carbonyl groups. The two carbonyls of the quinone ring and the one on the acyl side chain exhibit intense C=O stretching vibrations. The exact positions of these bands can distinguish between the different carbonyl environments. Aromatic C=C stretching vibrations and aliphatic C-H stretching from the butyl chain are also prominent features.
Table 3: Key IR Absorption Bands for 1,4-Naphthalenedione, 2-(1-oxobutyl)-| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3299, 3132 | Aromatic C-H Stretch |
| 2852 | Aliphatic C-H Stretch |
| 1634 | C=O Stretch (Quinone/Acyl) |
| 1560 | C=C Stretch (Aromatic/Quinoid) |
| 1459, 1387 | C-H Bend (Aliphatic) |
| 1301, 1275, 1197 | C-C Stretch / C-H Bend |
Raman Spectroscopy: Raman spectroscopy serves as a complementary technique. While IR spectroscopy is more sensitive to polar bonds like C=O, Raman spectroscopy is particularly effective for identifying vibrations of non-polar, symmetric bonds. Therefore, the C=C stretching vibrations of the aromatic and quinoid rings are expected to produce strong signals in the Raman spectrum. The combination of both IR and Raman data allows for a more complete assignment of the compound's fundamental vibrational modes.
X-ray Crystallography for Three-Dimensional Structural Elucidation
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for 1,4-Naphthalenedione, 2-(1-oxobutyl)- itself is not available, the structure of the closely related compound 2-hydroxy-3-(3-oxobutyl)naphthalene-1,4-dione has been thoroughly investigated. researchgate.netnist.gov This analysis reveals critical structural features that are likely shared with the title compound.
The study showed that the naphthoquinone ring system is nearly planar. researchgate.net The asymmetric unit of the crystal contains two similar molecules that differ primarily in the conformation of the 3-oxobutyl side chain. researchgate.netnist.gov This side chain is significantly twisted relative to the plane of the naphthoquinone ring, with torsion angles of 86.7° and 71.8° for the two independent molecules. researchgate.net The crystal structure is stabilized by intermolecular O-H···O hydrogen bonds that link the molecules into zigzag chains. researchgate.netnist.gov An intramolecular O-H···O hydrogen bond is also observed between the hydroxyl group and an adjacent carbonyl oxygen. researchgate.net
Table 4: Crystallographic Data for 2-hydroxy-3-(3-oxobutyl)naphthalene-1,4-dione| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 4.7858 (7) |
| b (Å) | 9.2295 (15) |
| c (Å) | 25.447 (3) |
| α (°) | 87.469 (12) |
| β (°) | 89.288 (11) |
| γ (°) | 89.931 (12) |
| Volume (ų) | 1122.8 (3) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects on Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The 1,4-naphthoquinone core is a strong chromophore, giving rise to characteristic absorption bands.
The UV-Vis spectrum of the parent 1,4-naphthoquinone shows characteristic high-energy absorption maxima around 250 nm and a lower-energy band around 330 nm. The introduction of the 2-(1-oxobutyl) substituent, an acyl group, is expected to modify these transitions. Acyl groups can act as auxochromes, potentially causing a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system.
Table 5: UV-Vis Absorption Maxima for the Parent Compound 1,4-Naphthoquinone in Ethanol (B145695)| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type (Typical) |
|---|---|---|
| 246 nm | 21300 M⁻¹cm⁻¹ | π → π |
| ~330 nm | - | n → π |
Solvent polarity can influence the position of these absorption bands. Polar solvents can stabilize the ground and/or excited states of the molecule differently, leading to shifts in the absorption wavelengths. For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding electrons in the ground state. Conversely, π → π* transitions often exhibit a slight bathochromic shift in polar solvents. However, studies on some substituted aminoquinones show a high degree of similarity in their spectra across different solvents, indicating that these effects can sometimes be minor.
Derivatization Strategies and Synthetic Transformations
Amine and Anilino Naphthoquinone Derivatives
The introduction of amino and anilino moieties at the C-3 position of the 2-acyl-1,4-naphthoquinone nucleus is a key strategy for creating new derivatives. These reactions leverage the electrophilic nature of the C-3 position, which is activated by the adjacent carbonyl and acyl groups.
A straightforward and efficient method for the synthesis of 2-acyl-3-aminophenyl-1,4-naphthoquinones involves the reaction of 2-acyl-1,4-naphthoquinones with substituted anilines. nih.gov This reaction can be effectively promoted by catalytic amounts of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under ambient, "open-flask" conditions. nih.gov The process is initiated by a Michael-type conjugate addition of the arylamine to the C-3 position of the naphthoquinone ring. Subsequent oxidation, often facilitated by the starting quinone acting as the oxidant, leads to the formation of the final C-N coupled product. nih.gov
This methodology has been successfully applied to a range of 2-acyl-1,4-naphthoquinones, including those with acetyl, dodecanoyl, and various aryl or heteroaryl carbonyl substituents. nih.govmdpi.com For instance, the reaction of 2-acyl-1,4-naphthoquinones with N,N-dimethylaniline and 2,5-dimethoxyaniline (B66101) has produced a library of 2-acyl-3-aminophenyl-1,4-naphthoquinones in good to excellent yields (63-98%). nih.gov
Table 1: Synthesis of 2-Acyl-3-aminophenyl-1,4-naphthoquinone Derivatives
| Acyl Group (R) | Amine Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl | N,N-Dimethylaniline | 2-Acetyl-3-(4-dimethylaminophenyl)-1,4-naphthoquinone | 89% | nih.gov |
| Dodecanoyl | Phenylamine | 2-(Phenylamino)-3-dodecanoylnaphthalene-1,4-dione | 53% | mdpi.com |
| Benzoyl | Phenylamine | 2-(Phenylamino)-3-benzoylnaphthalene-1,4-dione | Data Not Available | mdpi.com |
| Furan-2-carbonyl | N,N-Dimethylaniline | 2-(Furan-2-carbonyl)-3-(4-dimethylaminophenyl)-1,4-naphthoquinone | 80% | nih.gov |
| Thiophene-2-carbonyl | N,N-Dimethylaniline | 2-(Thiophene-2-carbonyl)-3-(4-dimethylaminophenyl)-1,4-naphthoquinone | 85% | nih.gov |
The synthesis generally involves a three-step procedure starting from 1,4-naphthoquinone (B94277): (a) a photo-Friedel–Crafts acylation with an appropriate aldehyde, (b) oxidation of the resulting acylnaphthohydroquinone with an agent like silver(I) oxide (Ag₂O) to yield the 2-acyl-1,4-naphthoquinone, and (c) an oxidative amination reaction with the desired aniline (B41778) to produce the final product. mdpi.com
Thioether and Amino Acid Conjugates
The introduction of sulfur-containing moieties and amino acids to the 1,4-naphthoquinone scaffold is another important derivatization strategy, often leading to compounds with significant biological properties. While specific examples starting from 2-(1-oxobutyl)-1,4-naphthalenedione are not prevalent in the reviewed literature, the general reactivity of the naphthoquinone core allows for such transformations.
Thioether derivatives are typically synthesized via nucleophilic substitution or addition reactions. For example, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) reacts with various thiols to yield 2-thio-3-hydroxy-1,4-naphthoquinone derivatives. frontiersin.orgnih.gov Another common precursor, 2,3-dichloro-1,4-naphthoquinone, undergoes facile substitution with thiols to produce 2-chloro-3-thio- or 2,3-dithio-1,4-naphthoquinone conjugates. morressier.com These reactions suggest that the electrophilic centers of 2-acyl-1,4-naphthoquinones could potentially react with sulfur nucleophiles, although the presence of the acyl group might influence the regioselectivity and reactivity. The high electrophilicity of 1,4-naphthoquinone derivatives allows them to form covalent bonds with nucleophilic agents, including the thiol groups of proteins and glutathione (B108866). nih.gov
Similarly, the conjugation with amino acids can be achieved. The interaction between 1,4-naphthoquinones and nucleophilic amino acid groups, such as the terminal amino group of lysine, is a known mechanism of action for their biological effects. nih.gov Synthetic approaches could involve the reaction of an activated naphthoquinone with the amino or thiol group of an amino acid, such as cysteine, to form stable conjugates.
Mannich Base Formation
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. This reaction is a powerful tool for introducing aminomethyl groups into a molecular structure.
In the context of naphthoquinones, the Mannich reaction is extensively reported for 2-hydroxy-1,4-naphthoquinone (lawsone). researchgate.netjst.go.jp The active hydrogen at the C-3 position of lawsone readily participates in the reaction, leading to a wide array of 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives. jst.go.jp The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then electrophilically attacks the nucleophilic C-3 position of lawsone. jst.go.jp
Novel Fluorosulfate (B1228806) Derivatives via SuFEx Reaction
The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction is a powerful click chemistry tool for the late-stage functionalization of molecules. nih.gov It typically involves the reaction of a sulfonyl fluoride (e.g., SO₂F₂) with nucleophiles like phenols or amines to create stable sulfate (B86663) or sulfamide (B24259) linkages. researchgate.net This strategy is used to improve physicochemical and pharmacokinetic properties of bioactive compounds. nih.gov
The SuFEx reaction has been applied to 1,4-naphthoquinone derivatives, particularly those bearing hydroxyl or amino groups. For example, 3-chloro-2-((4-hydroxyphenyl)amino)-1,4-naphthoquinone can be functionalized through its hydroxyl group via the SuFEx reaction to yield the corresponding fluorosulfate derivative. nih.gov The general scheme involves the reaction of an O-H or N-H bond with a suitable SuFEx reagent like sulfuryl fluoride in the presence of a base. nih.govresearchgate.net
There are no specific reports in the searched literature of a direct SuFEx reaction on 1,4-naphthalenedione, 2-(1-oxobutyl)-. The reaction typically targets active hydrogens on heteroatoms. A potential, though undocumented, pathway could involve the enol form of the 2-butyryl group, where the resulting enolic hydroxyl could theoretically act as a nucleophile in a SuFEx reaction. However, the primary application of this chemistry on the naphthoquinone scaffold has been demonstrated on hydroxyl and amino substituents attached to the quinone ring.
Role in Organic Synthesis and Materials Science
As Synthons and Precursors in Complex Molecule Synthesis (e.g., Anthraquinone)
The 1,4-naphthoquinone (B94277) framework is a fundamental synthon for the construction of more complex polycyclic systems, most notably anthraquinones. google.com Anthraquinones are of significant industrial importance, finding use in the manufacturing of dyes, pigments, and as catalysts in the paper pulp industry. google.com The synthesis of anthraquinone and its derivatives can be achieved through a Diels-Alder reaction between a 1,4-naphthoquinone and a suitable diene, such as 1,3-butadiene, followed by an oxidation step. google.comgoogleapis.com
In this context, 2-substituted-1,4-naphthoquinones like 2-(1-oxobutyl)-1,4-naphthalenedione serve as precursors to specifically substituted anthraquinone derivatives. The substituent at the C2 position is carried through the synthetic sequence, allowing for the creation of functionalized anthraquinones that would be difficult to synthesize directly. nih.gov This approach provides a strategic advantage for accessing a wide range of anthraquinone-based natural products and commercial compounds. nih.gov
Table 1: Synthesis of Anthraquinone Derivatives from 2-Substituted-1,4-Naphthoquinones
| Dienophile (Naphthoquinone Derivative) | Diene | Key Reaction | Product Class | Reference |
|---|---|---|---|---|
| 2-(1-oxobutyl)-1,4-naphthalenedione | 1,3-Butadiene | [4+2] Cycloaddition (Diels-Alder) | Substituted Hydroanthraquinone | nih.gov |
| Substituted Hydroanthraquinone | - | Oxidation/Aromatization | Substituted Anthraquinone | nih.gov |
Role as Dienophiles in Cycloaddition Reactions (e.g., Diels-Alder)
The electron-deficient nature of the double bond in the quinone ring of 1,4-naphthoquinone derivatives makes them excellent dienophiles for [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. nih.govmdpi.com The presence of an electron-withdrawing group, such as the butyryl (1-oxobutyl) group at the C2 position, further activates the dienophile, enhancing its reactivity toward electron-rich dienes. nih.gov
These cycloaddition reactions are a powerful tool for constructing six-membered rings and building molecular complexity in a single step. The reaction of 2-(1-oxobutyl)-1,4-naphthalenedione with various dienes provides straightforward access to highly functionalized, polycyclic hydroanthraquinone structures. nih.gov A significant advantage of using 2-acyl substituted naphthoquinones is the high degree of regioselectivity observed in the cycloaddition, where the substituent directs the orientation of the incoming diene. nih.govnih.gov This control is crucial for the total synthesis of complex natural products. nih.govnih.gov
Use as Polymerization Regulators and Stabilizers
Derivatives of 1,4-naphthoquinone are known to function as regulators in polymerization processes. scirp.org They can act as inhibitors or retarders in free-radical polymerization by reacting with and scavenging radical species, thereby controlling the rate of polymerization or preventing unwanted polymerization during storage and transport of monomers. This activity is attributed to the ability of the quinone structure to form stable radical adducts.
Furthermore, certain 1,4-naphthoquinone derivatives have been developed as one-component, visible-light photoinitiators for radical polymerization. researchgate.net In these systems, the naphthoquinone skeleton is modified to contain an electron/hydrogen donor group. Upon irradiation, the molecule acts as both a photosensitizer and a source of initiating radicals, eliminating the need for a separate co-initiator. researchgate.net The ability of the naphthoquinone core to participate in such electron/hydrogen transfer reactions underscores its utility in the field of polymer science.
Development of Chemical Probes for Biological Systems
The 1,4-naphthoquinone scaffold is a prominent feature in numerous biologically active compounds and serves as a valuable platform for the development of chemical probes. nih.govnih.govmdpi.com The biological activity of these compounds is often linked to two primary mechanisms: redox cycling and alkylation of biological nucleophiles. mdpi.comnih.gov
The high electrophilicity of the naphthoquinone ring system allows it to react with nucleophiles, such as the thiol groups of cysteine residues in proteins. mdpi.com This property enables the design of probes that can covalently bind to specific protein targets, allowing for their identification, visualization, and functional characterization. The 2-(1-oxobutyl) group can modulate the electronic properties and steric profile of the molecule, influencing its reactivity and selectivity toward biological targets. By incorporating reporter tags (e.g., fluorophores or affinity labels) into the 1,4-naphthoquinone structure, researchers can create powerful tools to investigate complex biological processes and pathways. nih.gov
Table 2: Potential Biological Applications of the 1,4-Naphthoquinone Scaffold for Probe Development
| Activity / Target Class | Relevance for Probe Design | Reference |
|---|---|---|
| Anticancer / Antiproliferative | Probes for studying cell proliferation pathways and identifying novel cancer targets. | nih.govnih.govmdpi.com |
| Antibacterial / Antifungal | Probes to investigate mechanisms of antimicrobial resistance and identify essential microbial enzymes. | nih.gov |
| Anti-inflammatory | Tools to study inflammatory signaling cascades and enzyme activity. | nih.gov |
| Antiparasitic (e.g., Antimalarial) | Probes for identifying drug targets in parasites like Plasmodium falciparum. | nih.gov |
Molecular Mechanisms of Biological Interactions Excluding Specific Biological Activities, Toxicity, and Clinical Data
Interactions with Nucleic Acids and Topoisomerases
The planar aromatic structure and electrophilic nature of the 1,4-naphthoquinone (B94277) scaffold are key determinants of its interactions with DNA and the enzymes that maintain DNA topology. These interactions can disrupt normal DNA processing, leading to significant cellular consequences.
DNA Intercalation Mechanisms
The process is understood to be a spontaneous interaction. nih.gov Isothermal calorimetric titration (ITC) assays with the parent 1,4-naphthoquinone revealed a spontaneous intercalation process with calf-thymus DNA (CT-DNA). nih.gov Further evidence includes the observation of a hypochromic shift in the UV-Vis spectrum upon titration with DNA and a significant increase in the DNA's thermal melting temperature, indicating stabilization of the double helix, which is characteristic of intercalation. nih.gov By inserting into the DNA helix, these molecules can cause structural distortions, such as unwinding of the helix, which can interfere with the binding of DNA-processing proteins and inhibit replication and transcription. wikipedia.org
Topoisomerase Inhibition Mechanisms
DNA topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. nih.gov Naphthoquinones have been identified as potent inhibitors of both type I and type II topoisomerases. nih.govnih.gov The mechanisms of inhibition can be varied and depend on the specific derivative.
Some naphthoquinones function by inhibiting the catalytic activity of the enzyme, while others act as "poisons," trapping the transient covalent complex formed between the topoisomerase and DNA (the cleavage complex). nih.govnih.gov This stabilization of the cleavage complex prevents the re-ligation of the DNA strand, leading to the accumulation of single- or double-strand breaks. nih.govnih.gov
Research on different naphthoquinone derivatives has revealed several distinct inhibitory modes, as detailed in the table below.
| Naphthoquinone Derivative Class | Proposed Mechanism of Topoisomerase Inhibition | Key Findings |
| General Naphthoquinones | Inhibition of catalytic activity and/or trapping of the topoisomerase-DNA cleavage complex. nih.govnih.gov | Can lead to the accumulation of DNA strand breaks. nih.gov |
| 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinones | Irreversible inhibition, possibly through electrophilic arylation of the enzyme. bohrium.com | Potency is linked to the electrophilicity of the quinone ring; derivatives with higher electrophilicity show greater inhibition. bohrium.com |
| 1,2-Naphthoquinone (B1664529) | Acts as a covalent poison, likely through adduction to the protein. nih.gov | Inhibition is abrogated by sulfhydryl and reducing agents, suggesting covalent modification of enzyme cysteine residues. nih.gov |
| Novel Naphthoquinone Adduct (TU100) | Slow-acting, direct inhibition of the enzyme in the absence of DNA. georgiasouthern.edu | The mechanism does not involve DNA intercalation, suggesting the compound binds directly to the topoisomerase enzyme itself. georgiasouthern.edu |
The position and nature of substituents on the naphthoquinone ring play a crucial role in determining the potency and mechanism of topoisomerase inhibition. For instance, studies on acyl-dimethoxy-1,4-naphthoquinones showed that 6-acyl derivatives, which have a more electrophilic quinone moiety, were more potent inhibitors than 2-acyl derivatives, suggesting the involvement of an irreversible arylation reaction with the enzyme. bohrium.com
Mechanistic Basis of DNA Damage Induction (e.g., via ROS Generation)
A primary mechanism by which 1,4-naphthoquinone derivatives induce DNA damage is through the generation of Reactive Oxygen Species (ROS). spandidos-publications.comnih.govnih.gov The cytotoxicity and genotoxicity of these compounds are often directly correlated with their redox potential and their capacity to produce ROS within the cell. spandidos-publications.comnih.gov
Once generated, ROS, such as the highly reactive hydroxyl radical (•OH), can inflict damage on DNA through several mechanisms:
Oxidation of DNA Bases: The 2-deoxyguanosine base is particularly susceptible to attack by hydroxyl radicals, leading to the formation of lesions like 8-hydroxy-2'-deoxyguanosine, which is a biomarker for oxidative stress and is known to be mutagenic. nih.gov
Induction of Strand Breaks: ROS can attack the deoxyribose sugar units of the DNA backbone, leading to the cleavage of the phosphodiester bonds and resulting in single-strand and double-strand breaks. nih.govmdpi.com
Experimental evidence, such as plasmid DNA cleavage assays, has demonstrated that 1,4-naphthoquinone derivatives can directly cause DNA fragmentation. spandidos-publications.comspandidos-publications.com This ROS-mediated DNA damage, if not repaired, can trigger cell cycle arrest and apoptotic cell death. nih.gov
Inhibition of DNA Repair Enzymes (e.g., RecA)
In addition to directly damaging DNA, naphthoquinones can also compromise the cell's ability to repair this damage by inhibiting DNA repair enzymes. nih.gov While specific data on the inhibition of RecA by 2-(1-oxobutyl)-1,4-naphthalenedione is not prominent, the broader class of quinones is known to target enzymes involved in the DNA damage response. For example, the ortho-quinone β-lapachone has been reported to inhibit ubiquitin-specific proteases 1 and 2 (USP1 and USP2), enzymes that are linked to DNA damage repair processes. nih.gov The mechanism of inhibition is thought to involve the oxidation of critical cysteine thiol residues in the enzyme's active site by ROS generated by the naphthoquinone. nih.gov By incapacitating the DNA repair machinery, these compounds can potentiate the lethal effects of the DNA damage they induce.
Modulation of Cellular Redox Homeostasis
The 1,4-naphthoquinone core is a redox-active moiety, meaning it can readily accept and donate electrons. researchgate.net This property allows it to interfere with cellular electron transport chains and redox balance, primarily through a process known as redox cycling.
Generation of Reactive Oxygen Species (ROS) via Redox Cycling
Redox cycling is a key mechanism by which 1,4-naphthoquinones generate large amounts of ROS and induce a state of oxidative stress. nih.govmdpi.com This process is a futile cycle that consumes cellular reducing equivalents (such as NADPH and NADH) and transfers electrons to molecular oxygen. nih.govnih.gov
The steps of redox cycling are as follows:
One-Electron Reduction: The parent 1,4-naphthoquinone (Q) is reduced by a one-electron transfer from a cellular flavoenzyme, such as cytochrome P450 reductase. This reaction uses NADPH or NADH as the electron donor and converts the quinone into a highly reactive semiquinone radical (Q•−). nih.gov
Reaction with Molecular Oxygen: The semiquinone radical rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent quinone (Q) and forming a superoxide (B77818) anion radical (O₂•−). nih.gov
Formation of Other ROS: The parent quinone is now free to undergo another round of reduction, continuing the cycle. Meanwhile, the superoxide anion can be converted to other ROS, such as hydrogen peroxide (H₂O₂), through dismutation. H₂O₂ can be further reduced via the Fenton reaction to form the highly damaging hydroxyl radical (•OH). nih.gov
This continuous cycle leads to a significant amplification of ROS, depletion of cellular antioxidants like glutathione (B108866), and oxidation of critical macromolecules, ultimately disrupting cellular homeostasis. nih.govnih.govnih.gov
Interaction with Cellular Thiols and Protein Sulfhydryl Groups
The 1,4-naphthoquinone structure is characterized by its electrophilic nature, which facilitates covalent bond formation with nucleophilic agents, such as the thiol groups found in proteins and glutathione (GSH). nih.gov This reactivity is a primary mechanism of action for many naphthoquinone derivatives. These compounds can interact with and deplete cellular thiols through two main processes: redox cycling and alkylation.
Redox cycling involves the reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce reactive oxygen species (ROS) and regenerate the parent quinone. This process can lead to the oxidation of thiols, such as glutathione, converting it to glutathione disulfide (GSSG). mdpi.com The second mechanism, alkylation, involves the direct reaction of the naphthoquinone with thiol groups, leading to the formation of glutathionyl-quinone conjugates. mdpi.com This direct interaction with nucleophiles like glutathione can cause significant modification and depletion of cellular GSH levels. nih.gov Both juglone (B1673114) and plumbagin (B1678898), two other naphthoquinone derivatives, have demonstrated cytotoxicity attributed to both redox cycling and their reaction with glutathione. mdpi.com This depletion of crucial antioxidants like GSH can disrupt cellular redox balance and increase oxidative stress. mdpi.com
Influence on Key Signaling Pathways
The biological effects of 2-(1-oxobutyl)-1,4-naphthalenedione and related compounds are mediated through their influence on a variety of critical intracellular signaling pathways that govern cell fate and function.
Hypoxia-inducible factor 1 (HIF-1) is a critical transcription factor that enables cellular adaptation to low oxygen (hypoxia). nih.gov The HIF-1 protein is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. oncotarget.com Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements in the promoters of target genes, activating their transcription. oncotarget.com
A primary target of HIF-1 is the gene for Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes angiogenesis, the formation of new blood vessels. nih.govoncotarget.com The upregulation of VEGF expression in response to hypoxia is a key event in both physiological processes and pathologies like tumor growth. nih.gov Research on a novel 1,4-naphthoquinone-based compound, PPE8, has demonstrated that it can exhibit anti-angiogenic properties by suppressing VEGF-A–VEGFR-2 signaling. nih.gov This suggests that compounds based on the 1,4-naphthoquinone scaffold may interfere with this pathway, although the direct interaction of 2-(1-oxobutyl)-1,4-naphthalenedione with HIF-1α or VEGF has not been specifically detailed.
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. nih.gov In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of various target genes. mdpi.comresearchgate.net
This binding initiates the transcription of a suite of protective genes, including those involved in glutathione synthesis and detoxification enzymes like NAD(P)H:quinone oxidoreductase-1 (NQO1). mdpi.comnih.gov Certain 1,4-naphthoquinone derivatives, such as plumbagin and naphthazarin, have been shown to be potent activators of the Nrf2/ARE signaling pathway. mdpi.com This activation leads to an enhanced formation of protective proteins, constituting a key cellular stress response. mdpi.com While menadione (B1676200) showed weak effects on Nrf2 signaling in some models, the general capacity of naphthoquinones to induce oxidative stress suggests a likely interaction with this protective pathway. mdpi.com
Receptor tyrosine kinases (RTKs) are cell surface receptors that are crucial for regulating cellular processes like growth and proliferation. Their activity is tightly controlled by protein tyrosine phosphatases (PTPs), which remove phosphate (B84403) groups from tyrosine residues. nih.gov Protein tyrosine phosphatase 1B (PTP1B) is a key non-receptor PTP that negatively regulates signaling from several RTKs, including the insulin (B600854) receptor. mdpi.commdpi.com
Several naphthoquinones have been identified as potent stimulators of RTKs, such as the epidermal growth factor receptor (EGFR). nih.gov This stimulation can be triggered independently of the receptor's natural ligand. nih.gov Concurrently, derivatives of the related 1,2-naphthoquinone class have been synthesized and evaluated as inhibitors of PTP1B. nih.goveurekaselect.comsigmaaldrich.com The inhibition of PTP1B can enhance signaling pathways that are normally suppressed by its activity. nih.gov This dual capacity of the broader naphthoquinone chemical class to both stimulate RTKs and inhibit PTPs highlights their complex interaction with cellular phosphorylation signaling networks. nih.gov
Structurally similar 1,4-naphthoquinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS). nih.govnih.gov The accumulation of ROS acts as a trigger for several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Akt (also known as Protein Kinase B), and Signal Transducer and activator of Transcription 3 (STAT3) pathways. nih.govnih.gov
Research on derivatives such as 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) and 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) has demonstrated that these compounds significantly increase intracellular ROS levels. nih.govnih.gov This oxidative stress leads to the subsequent activation and phosphorylation of stress-related MAPKs like p38 and JNK, while simultaneously downregulating the phosphorylation of pro-survival proteins such as ERK, Akt, and STAT3. nih.govnih.gov The inhibition of the Akt signaling pathway, in particular, contributes to cell cycle arrest, another factor leading to apoptosis. nih.govresearchgate.net This entire process, from ROS generation to the modulation of these key signaling proteins, culminates in the activation of the apoptotic cascade. nih.govnih.gov
| Signaling Protein | Effect of 1,4-Naphthoquinone Derivatives (BQ/OQ) | Pathway Implication |
|---|---|---|
| p38 (MAPK) | Upregulation/Activation | Pro-apoptotic stress response |
| JNK (MAPK) | Upregulation/Activation | Pro-apoptotic stress response |
| ERK (MAPK) | Downregulation/Inhibition | Inhibition of survival/proliferation |
| Akt | Downregulation/Inhibition | Inhibition of survival, induction of cell cycle arrest |
| STAT3 | Downregulation/Inhibition | Inhibition of proliferation and survival |
Gap junctional intercellular communication (GJIC) is a process that allows for the direct exchange of ions and small molecules between adjacent cells, which is essential for maintaining tissue homeostasis. nih.gov This communication is mediated by channels composed of connexin proteins. nih.gov The function of these channels can be modulated by cellular signaling events, including those initiated by naphthoquinones. nih.gov
Naphthoquinones can alter GJIC as a downstream consequence of their ability to activate RTKs. nih.gov The activation of RTKs stimulates the MAPK signaling cascade, particularly the ERK pathway. nih.gov Activated ERK has been identified as a kinase for connexin-43 (Cx43), the most widely expressed connexin protein. nih.gov The phosphorylation of Cx43 by ERK can lead to a reduction in the conductivity of the gap junction channels, thereby decreasing intercellular communication. nih.gov For example, menadione (2-methyl-1,4-naphthoquinone) was found to decrease GJIC in rat liver epithelial cells through the activation of the EGFR/ERK cascade. researchgate.net
Advanced Analytical Methodologies
Derivatization Reagents for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
While direct LC-MS analysis of many naphthoquinones is feasible, derivatization can be employed to enhance sensitivity and chromatographic performance, especially for carbonyl-containing compounds. The ketone functional group in the butyryl side chain of 2-(1-oxobutyl)-1,4-naphthalenedione could theoretically be targeted for derivatization to improve ionization efficiency in electrospray ionization (ESI) mass spectrometry.
Common derivatization strategies for carbonyl compounds involve reagents that introduce a readily ionizable group. For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with ketones to form 2,4-dinitrophenylhydrazones, which can be analyzed by LC-MS. However, for a compound like 2-(1-oxobutyl)-1,4-naphthalenedione, which already possesses a chromophore and is amenable to atmospheric pressure chemical ionization (APCI) or ESI, derivatization is not always necessary.
In the broader context of analyzing compounds with functional groups that may benefit from derivatization, a variety of reagents are available. For example, in the analysis of other types of compounds, such as those with hydroxyl or amine groups, reagents are used to improve chromatographic retention and ionization. The table below summarizes some common derivatization reagents used in LC-MS, although their direct application to 2-(1-oxobutyl)-1,4-naphthalenedione is not widely reported in the literature.
| Reagent Class | Example Reagent | Target Functional Group | Purpose of Derivatization |
|---|---|---|---|
| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Ketone/Aldehyde) | Enhance UV detection and ionization for MS |
| Amines | Dansyl Chloride | Phenolic hydroxyl, primary and secondary amines | Improve ionization efficiency and add a fluorescent tag |
| Girard's Reagents | Girard's Reagent T | Carbonyl (Ketone/Aldehyde) | Introduce a permanently charged quaternary ammonium (B1175870) group for improved ESI sensitivity |
It is important to note that direct LC-MS analysis of 2-acyl-1,4-naphthoquinones is often preferred to avoid additional sample preparation steps and potential side reactions.
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Mechanism Studies
The electrochemical behavior of 1,4-naphthoquinones is fundamental to their biological activity and chemical reactivity. Cyclic voltammetry (CV) is a powerful technique used to investigate the redox mechanisms of these compounds. For 1,4-naphthoquinone (B94277) and its derivatives, the quinone moiety is the electroactive center, undergoing reversible or quasi-reversible reduction.
The typical redox mechanism for 1,4-naphthoquinones in aprotic media, such as acetonitrile (B52724) or dimethylformamide, involves two successive one-electron transfer steps. mdpi.comnih.gov The first step is the reduction of the quinone (Q) to a semiquinone radical anion (Q•⁻). The second step is the further reduction of the semiquinone to a dianion (Q²⁻). This process can be represented by the following equations:
Q + e⁻ ⇌ Q•⁻ (First reduction potential, E¹₁/₂)
Q•⁻ + e⁻ ⇌ Q²⁻ (Second reduction potential, E²₁/₂)
These two reduction steps are observed as two distinct redox couples in the cyclic voltammogram. The half-wave potentials (E₁/₂) of these processes are influenced by the nature and position of substituents on the naphthoquinone ring. Electron-donating groups tend to make the reduction more difficult (shift potentials to more negative values), while electron-withdrawing groups facilitate the reduction (shift potentials to less negative values).
| Compound | First Half-Wave Potential (E¹₁/₂) (V vs. reference electrode) | Second Half-Wave Potential (E²₁/₂) (V vs. reference electrode) | Solvent/Electrolyte System |
|---|---|---|---|
| 1,4-Naphthoquinone | -0.71 | -1.48 | Acetonitrile / TEAP |
| 2-Methyl-1,4-naphthoquinone | -0.81 | -1.58 | Acetonitrile / TEAP |
| 2-Hydroxy-1,4-naphthoquinone (B1674593) | -0.56 | -1.28 | Acetonitrile / TEAP |
Data are illustrative and sourced from various electrochemical studies of naphthoquinones.
Chromatographic Separation Techniques (e.g., Reversed-Phase LC)
Reversed-phase liquid chromatography (RPLC) is the most common and effective technique for the separation and analysis of 2-(1-oxobutyl)-1,4-naphthalenedione and related compounds. The nonpolar nature of the naphthoquinone backbone and the alkyl side chain makes it well-suited for retention on hydrophobic stationary phases.
The key components of a reversed-phase LC method for this compound include:
Stationary Phase: C18 (octadecylsilane) or C8 (octylsilane) bonded silica (B1680970) are the most frequently used stationary phases. These provide sufficient hydrophobic interaction for the retention of the analyte.
Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the target compound from impurities and other components in a mixture.
Mobile Phase Modifier: To improve peak shape and reproducibility, an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase at a low concentration (e.g., 0.1%). This helps to suppress the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com
Detection: UV-Vis detection is highly effective for 1,4-naphthoquinones due to their strong absorbance in the UV and visible regions. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment. Mass spectrometry (MS) is also commonly coupled with LC for definitive identification and structural elucidation.
The table below outlines a typical set of starting conditions for the reversed-phase LC analysis of 2-(1-oxobutyl)-1,4-naphthalenedione, based on methods used for similar compounds. nih.gov
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
These conditions would need to be optimized for specific applications to achieve the desired resolution and sensitivity.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-acyl-1,4-naphthoquinones, including the title compound, traditionally relies on methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic protocols.
Key areas for investigation include:
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been successfully employed for other naphthoquinone derivatives, offering benefits such as reduced reaction times and improved yields. mdpi.com Applying this technology to the acylation of 1,4-naphthoquinone (B94277) could provide a more sustainable route to 2-(1-oxobutyl)-1,4-naphthalenedione.
Green Catalysis: The exploration of environmentally benign catalysts is crucial. Organocatalysts, such as L-proline, and biocatalysts, like lipases, have shown promise in the synthesis of complex heterocyclic systems derived from 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). thieme-connect.com Research into similar catalytic systems for the direct C-acylation of the naphthoquinone ring could lead to novel, eco-friendly synthetic pathways. thieme-connect.com
One-Pot Reactions: Multi-component, one-pot reactions represent an efficient strategy for generating molecular diversity from simple precursors. thieme-connect.comnih.gov Designing a one-pot synthesis for 2-(1-oxobutyl)-1,4-naphthalenedione or its derivatives would enhance synthetic efficiency by minimizing intermediate isolation and purification steps, thereby reducing solvent waste and energy consumption. thieme-connect.com
| Synthetic Approach | Conventional Methods | Potential Sustainable Alternatives | Key Advantages of Alternatives |
| Energy Source | Conventional heating (reflux) | Microwave irradiation mdpi.com | Rapid heating, shorter reaction times, higher yields. |
| Catalysis | Traditional acid/base catalysts | Organocatalysts (e.g., L-proline), Biocatalysts (e.g., enzymes) thieme-connect.com | Environmentally friendly, mild reaction conditions, high selectivity. |
| Solvent Use | Often requires volatile organic solvents | Water/ethanol (B145695) mixtures, solvent-free conditions thieme-connect.com | Reduced environmental impact, improved safety. |
| Process | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions nih.gov | Increased efficiency, reduced waste, atom economy. |
In-depth Mechanistic Studies of Specific Chemical Transformations
A thorough understanding of the reactivity of 1,4-Naphthalenedione, 2-(1-oxobutyl)- is fundamental to its application in organic synthesis. The electron-withdrawing nature of the acyl group, combined with the redox-active quinone core, suggests a rich and complex chemical behavior.
Future mechanistic studies should focus on:
Redox Chemistry: The electrochemical properties of naphthoquinones are central to their biological activity and application in materials science. nih.gov Cyclic voltammetry studies, similar to those performed on 2-acyl-3-aminophenyl-1,4-naphthoquinones, would be invaluable for determining the reduction potentials of 2-(1-oxobutyl)-1,4-naphthalenedione and understanding its electron transfer processes. nih.gov This could reveal its potential to generate reactive oxygen species (ROS) or act as an electron shuttle in biological systems. mdpi.com
Nucleophilic Addition Reactions: The naphthoquinone scaffold is susceptible to nucleophilic attack, particularly Michael-type additions. nih.gov In-depth studies on the reaction of 2-(1-oxobutyl)-1,4-naphthalenedione with various nucleophiles (e.g., amines, thiols) would clarify the regioselectivity of such additions and provide pathways to novel derivatives. Understanding these mechanisms is crucial for synthesizing new compounds with tailored properties. nih.govmdpi.com
Reaction with Arylamines: The reaction of 2-acylnaphthoquinones with arylamines can yield a variety of products through amination, arylation, and cyclization pathways. nih.gov A detailed mechanistic investigation into the reaction of 2-(1-oxobutyl)-1,4-naphthalenedione with different anilines, potentially catalyzed by Lewis acids like CeCl₃·7H₂O, could uncover new synthetic routes to complex, polycyclic nitrogen-containing heterocycles. nih.gov
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental design, thereby accelerating the discovery process. frontiersin.org
Future computational work on 1,4-Naphthalenedione, 2-(1-oxobutyl)- should include:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate key molecular electronic properties such as the energy of the lowest unoccupied molecular orbital (E(LUMO)) and vertical electron affinity (VEA). nih.gov These parameters are often correlated with the cytotoxic activity and redox behavior of naphthoquinones. nih.gov
Quantitative Structure-Activity Relationship (QSAR): For a series of derivatives of 2-(1-oxobutyl)-1,4-naphthalenedione, QSAR modeling can elucidate the key structural features that influence a specific biological activity. elsevierpure.com Such models can identify which molecular descriptors (e.g., polarizability, van der Waals volume, dipole moment) are critical for activity, guiding the rational design of more potent compounds. elsevierpure.com
Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of the compound and its derivatives within the active site of a protein or enzyme. nih.govnih.gov This provides insights into the mechanism of action at a molecular level and can help in optimizing the structure for improved interaction.
| Computational Method | Application for 2-(1-oxobutyl)-1,4-naphthalenedione | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic properties (E(LUMO), VEA, reactivity indices). nih.gov | Correlation of electronic structure with cytotoxicity and redox potential. |
| QSAR Modeling | Elucidation of key structural features influencing biological activity. elsevierpure.com | Identification of molecular descriptors for rational drug design. |
| Molecular Dynamics (MD) Simulation | Analysis of the stability of ligand-protein complexes over time. researchgate.net | Understanding the dynamic interactions with biological targets. |
| Pharmacokinetic Modeling (ADME) | In silico prediction of absorption, distribution, metabolism, and excretion. nih.gov | Assessment of "drug-likeness" and potential as a therapeutic lead. |
Exploration of Naphthoquinone Derivatives in Emerging Chemical Applications
The true potential of 1,4-Naphthalenedione, 2-(1-oxobutyl)- likely lies in its use as a building block for more complex molecules with novel functions. The existing literature on naphthoquinone derivatives provides a clear roadmap for future exploration. mdpi.comresearchgate.net
Promising avenues for research include:
Medicinal Chemistry: Naphthoquinones are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. frontiersin.orgnih.govbenthamdirect.com Derivatives of 2-(1-oxobutyl)-1,4-naphthalenedione, particularly those incorporating nitrogen or sulfur-containing moieties, could be synthesized and screened for cytotoxic activity against various cancer cell lines or as inhibitors of microbial growth. mdpi.commdpi.com The introduction of amino groups, in particular, has been shown to be a successful strategy for enhancing the biological activity of the naphthoquinone scaffold. jst.go.jp
Materials Science: The redox properties of the quinone core make it an attractive component for developing functional materials. Derivatives could be explored as redox mediators, components of organic batteries, or as building blocks for electrochromic polymers.
Molecular Probes: The naphthoquinone structure can be functionalized to serve as a molecular probe for studying biological processes. nih.gov For example, derivatives could be designed to interact with specific biomolecules, with the redox state of the quinone acting as a reporter for changes in the local cellular environment.
Q & A
Q. What are the standard protocols for synthesizing 2-(1-oxobutyl)-1,4-naphthalenedione derivatives?
Synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 1,4-naphthoquinone with butyryl chloride in the presence of a base (e.g., K₂CO₃) in DMF. The reaction is stirred at room temperature, quenched with ice, and extracted with ethyl acetate. Structural confirmation uses ¹H/¹³C NMR and 2D-COSY/HMBC experiments to assign proton-proton correlations and carbon-proton connectivity .
Q. How is the structural characterization of 1,4-naphthalenedione derivatives performed?
Key methods include:
Q. What safety measures are critical when handling 1,4-naphthalenedione compounds?
Essential precautions:
- OSHA-compliant spill training and PPE (gloves, goggles) to prevent methemoglobinemia and hepatotoxicity .
- Storage in airtight containers away from oxidizers/reducing agents .
- Emergency showers/eye wash stations to mitigate exposure .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during functionalization of 1,4-naphthalenedione?
Strategies include:
- Electronic directing groups : Electron-withdrawing substituents (e.g., -OH) guide electrophiles to specific positions .
- Steric hindrance : Bulky groups (e.g., prenyl) limit reactivity at adjacent sites .
- Catalytic systems : Lewis acids (e.g., BF₃·Et₂O) enhance selectivity in Friedel-Crafts acylations .
Q. What experimental strategies resolve contradictions in biological activity data?
Approaches involve:
- Standardized assays : Replicating Artemia salina lethality tests across studies .
- SAR studies : Comparing substituents (e.g., morpholinyl vs. pyrrolidinyl) to isolate bioactive moieties .
- Mutagenesis validation : Using menB mutants to confirm electron transport chain engagement .
Q. How do electron-withdrawing substituents influence redox behavior in photodynamic therapy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
